
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate, also known as BM212, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BM212 belongs to the class of carbamate compounds and has shown promising results in various pre-clinical studies.
作用機序
The mechanism of action of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are key enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate increases the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has been shown to exhibit several biochemical and physiological effects in pre-clinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate. One potential direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate in vivo to determine its potential for clinical use.
合成法
The synthesis of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate involves a multi-step process that starts with the reaction of 4-methylpyridine-2-carboxylic acid with tert-butyl N-(1-methoxypropan-2-yl)carbamate in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions involving deprotection, cyclization, and carbamylation to yield the final product.
科学的研究の応用
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several key enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. These properties make Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11-7-8-16-13(9-11)17(12(2)10-19-6)14(18)20-15(3,4)5/h7-9,12H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVMLZXOIGXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(C)COC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757082 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)
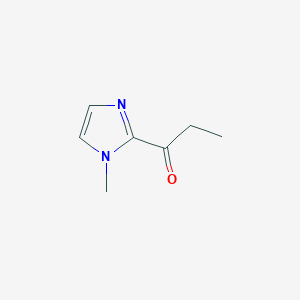
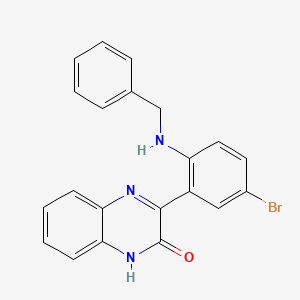
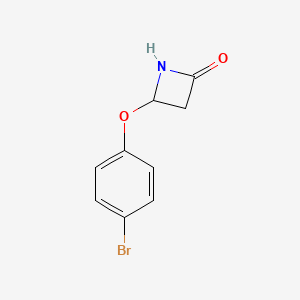
![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)
![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)
![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)
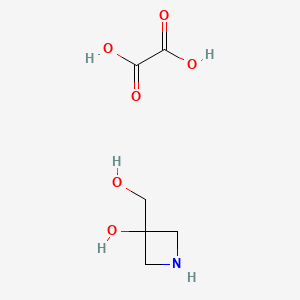
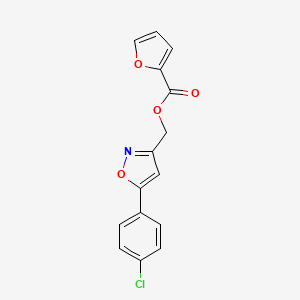
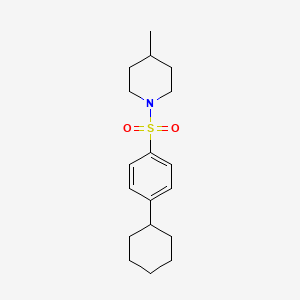
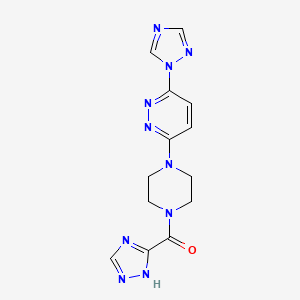
![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)